molecular formula C10H4BrF3OS B13430470 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Cat. No.: B13430470
M. Wt: 309.10 g/mol
InChI Key: FRISFQXSLZTZAV-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbaldehyde group attached to the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is used in several scientific research fields:

Mechanism of Action

The mechanism by which 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an aldehyde.

    4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of an aldehyde.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde.

Uniqueness

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the combination of its trifluoromethyl group and aldehyde group on the benzothiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C10H4BrF3OS

Molecular Weight

309.10 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H4BrF3OS/c11-5-2-1-3-6-8(5)9(10(12,13)14)7(4-15)16-6/h1-4H

InChI Key

FRISFQXSLZTZAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C=O)C(F)(F)F

Origin of Product

United States

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